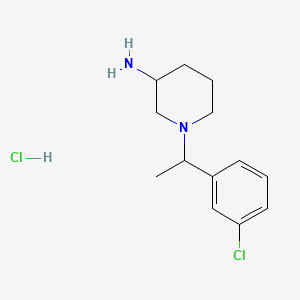

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

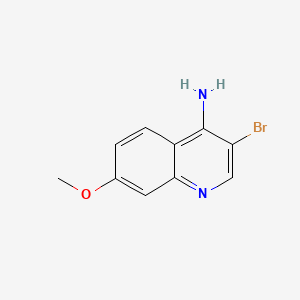

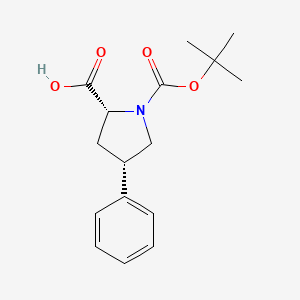

“4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is an intermediate in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor developed as a veterinary drug used to treat pain and inflammation with degenerative joint disease for dogs .

Synthesis Analysis

The compound is used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It is also used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes .Molecular Structure Analysis

The molecular formula of “4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is C10H6F4O2 . The InChI code is 1S/C10H6F4O2/c11-7-4-2-1-3-6 (7)8 (15)5-9 (16)10 (12,13)14/h1-4H,5H2 .Chemical Reactions Analysis

As an intermediate, “4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is involved in various chemical reactions. For instance, it is used in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 234.15 . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen

Synthesis of NNO Ketoimines

This compound has been used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . The trifluoromethyl group enhances the stability and reactivity of the ketoimines, making them useful in various chemical reactions.

Mixed-Ligand Chelate Extraction of Trivalent Lanthanides

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione has been used in mixed-ligand chelate extraction of trivalent lanthanides . The fluorinated diketone group in the compound forms stable chelates with lanthanides, facilitating their extraction from mixtures.

Preparation of Ternary Lanthanide Complexes

This compound has been used as a ligand in the preparation of ternary lanthanide (Ln) complexes . These complexes have potential applications in materials science and biochemistry.

Preparation of Functionalized Sol-Gel Materials

The compound has been used in the synthesis of a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials . The trifluoromethyl group enhances the stability of the sol-gel materials.

Development of Chemical Sensor Materials

The use of molecular imprinting on a silica sol-gel thin film constitutes an important process for the development of chemical sensor materials . This compound, with its trifluoromethyl group, is a superior binding group for use in forming the desired ligand-Eu (III) complex.

Covalent Integration of Ligand-Eu (III) Complex into Sol-Gel Matrix

The use of an appropriate trialkoxysilane monomer incorporating this binding group such as the silane 1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione would allow for the covalent integration of the ligand-Eu (III) complex into the sol-gel matrix in the initial stages of the overall molecular-imprinting process .

Safety and Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of various substances, suggesting a broad range of potential targets .

Mode of Action

It’s known that similar compounds can participate in various chemical reactions, such as schiff base condensation reactions .

Biochemical Pathways

Related compounds have been used in the synthesis of nno ketoimines and in the extraction of trivalent lanthanides .

Result of Action

It’s known that similar compounds can participate in various chemical reactions, suggesting a potential for diverse molecular and cellular effects .

Action Environment

It’s known that similar compounds are stable under normal conditions and should be stored in a sealed container, away from heat sources .

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-1-(2-fluorophenyl)butane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJUOMSUMXJFPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[1,2-a]benzimidazole, 3-bromo-6,7,8,9-tetrahydro-](/img/no-structure.png)

![tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598310.png)

![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)